

Bindarit indazole derivative

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bindarit

CAS No.: 130641-38-2

Cat. No.: S521269

Get Quote

Introduction to Bindarit

Bindarit (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a small-molecule indazole derivative initially recognized for its potent anti-inflammatory properties [1] [2]. Historically, its primary known mechanism was the inhibition of the synthesis of monocyte chemoattractant protein-1 (MCP-1/CCL2), a key chemokine involved in inflammatory processes [2] [3]. It has been investigated for conditions such as lupus nephritis, diabetic nephropathy, and arthritis [4] [2] [3].

Recent, groundbreaking research has uncovered a new and promising therapeutic potential for **Bindarit**: its ability to inhibit the K-Ras oncoprotein, specifically the G12D mutant variant, which is prevalent in many difficult-to-treat cancers [1] [5]. The following table summarizes its core characteristics.

Attribute	Description
IUPAC Name	2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid [1]
Core Structure	Indazole derivative [1]
Known Primary Mechanism	Inhibitor of monocyte chemoattractant protein-1 (MCP-1/CCL2) synthesis [2] [3]
Emerging Mechanism	Inhibitor of K-Ras G12D mutant [1] [5]

Attribute	Description
Therapeutic Areas	Oncology (K-Ras driven cancers), inflammatory diseases, nephropathy [1] [4] [2]

Established and Emerging Mechanisms of Action

Bindarit exhibits its therapeutic effects through multiple distinct pathways.

Mechanism 1: Established Anti-inflammatory Action via CCL2 Inhibition

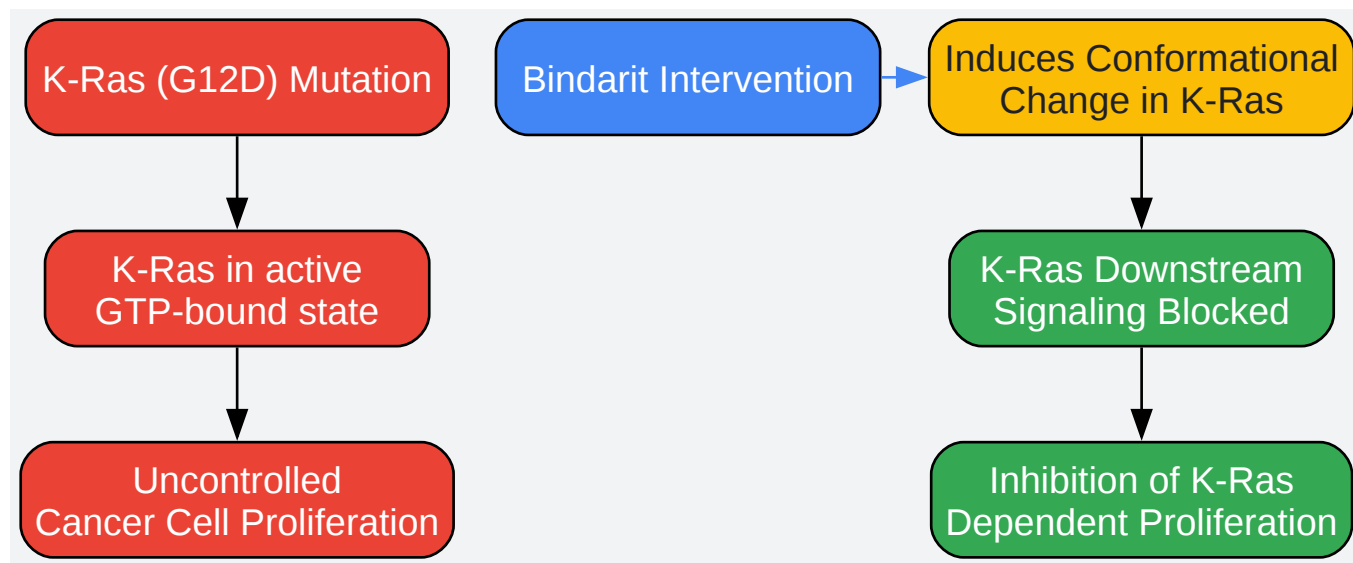
The long-established mechanism of **Bindarit** involves the suppression of the transcription of chemokines, particularly CCL2 (MCP-1) and CCL7 [4] [2]. This action disrupts the recruitment of monocytes to sites of inflammation, thereby ameliorating disease progression in various inflammatory models [2] [3]. A 2019 study also revealed that this immunomodulatory activity requires a functional interaction with Fatty Acid-Binding Protein 4 (FABP4), impacting PPAR γ and other signaling pathways in human monocytic cells [3].

Mechanism 2: Emerging Anti-Cancer Action via K-Ras G12D Inhibition

A significant recent discovery is **Bindarit**'s potential as a K-Ras inhibitor. The K-Ras G12D mutation is a common driver in cancers like pancreatic, lung, and colon cancer. This mutation impairs GTPase activity, trapping K-Ras in its active, GTP-bound state, which leads to uncontrolled cell proliferation [1] [5].

- **Binding Site and Effect:** An *in-silico* molecular dynamics study demonstrated that **Bindarit** binds to a pocket adjacent to the switch I/II regions of the K-Ras receptor. This binding induces conformational changes that lead to a loss of GTPase activity, blocking downstream signaling and inhibiting K-Ras dependent cancer cell proliferation [1].
- **Structural Basis:** The inhibitory action is attributed to the structural resemblance of **Bindarit** (an indazole derivative) to benzimidazole, a known reference compound for K-Ras G12D inhibition [1].
- **Experimental Data:** The study reported a favorable binding energy of -7.3 kcal/mol for **Bindarit**, which was better than the reference compound [1] [5].

The diagram below illustrates this proposed pathway for K-Ras inhibition.



[Click to download full resolution via product page](#)

*Proposed pathway of **Bindarit**-induced inhibition of mutant K-Ras signaling.*

Detailed Experimental Protocol for K-Ras Inhibition Study

For researchers seeking to replicate or build upon the recent findings, here is a detailed methodology based on the 2025 *in-silico* study [1].

1. Protein and Ligand Preparation

- **Protein Structure:** The 3D structure of the K-Ras protein (PDB ID: 4DSU) was obtained from the RCSB Protein Data Bank. The structure was prepared by removing non-protein heteroatoms, adding missing residues (GLU62, GLU63, TYR64, SER181, LYS182, THR183, LYS184, CYS185, VAL186, ILE187, MET188) using MODELLER, and performing energy minimization with Swiss PDB-Viewer.
- **Ligand Structure:** The 3D structure of **Bindarit** (PubChem CID: 71354) was retrieved from the PubChem database and energy-minimized using discovery studio software.

2. Molecular Docking

- **Software:** AutoDock Tools package (version 1.5.6).

- **Procedure:** The protein was prepared in PDBQT format with Kollman-united charges. The ligand binding pocket was identified using online servers (PLIP and PDBsum) and included residues ASP54, TYR71, THR74, LEU56, LYS5, LEU6, VAL7, and SER39. A grid box of 116 × 90 × 116 points with 0.375 Å spacing was defined. Docking simulations were performed using the Lamarckian genetic algorithm to generate ligand conformations.

3. Molecular Dynamics (MD) Simulations

- **Software:** GROMACS 2020.1 package.
- **Force Field & Parameters:** GROMOS96 54a7 force field was used for protein parametrization. The SPC (Simple Point Charge) model was chosen as the water model. The ligand topology file for **Bindarit** was generated using the Automated Topology Builder (ATB) server.
- **Simulation Setup:** The top docking pose of the **Bindarit**-K-Ras complex was solvated in a dodecahedron box. The system's protonation state was maintained according to the GROMOS force field specifications.

The key quantitative findings from this study are summarized in the table below.

Parameter	Finding / Value	Interpretation / Significance
Binding Affinity	-7.3 kcal/mol [1] [5]	Indicates a strong and favorable binding interaction with the K-Ras protein.
Comparison	Better than reference compound (Benzimidazole) [1]	Suggests Bindarit may be a superior candidate for this target.
Key Binding Pocket Residues	ASP54, TYR71, THR74, LEU56, LYS5, LEU6, VAL7, SER39 [1]	Identifies the specific site of interaction on the K-Ras protein.
Proposed Outcome	Loss of GTPase activity, blocking downstream signaling [1]	Provides a mechanistic rationale for the inhibition of cancer cell proliferation.

Clinical and Preclinical Development Status

Bindarit has been evaluated in clinical trials for inflammatory diseases and is now being explored preclinically for oncology.

- **Inflammatory Diseases:** A Phase II clinical trial (NCT01109212) for patients with lupus nephritis and diabetic nephropathy was completed. The results indicated that **Bindarit** was well-tolerated and led to a significant reduction in urinary CCL2 and albumin excretion [4] [2].
- **Oncology Indications:** The potential of **Bindarit** against K-Ras G12D is supported by **in-silico** data only at this stage. The study authors explicitly note that **further validation through experimental assays, such as cytotoxic and protein expression analysis, is required** [1] [5].

Conclusion and Future Perspectives

Bindarit is an indazole derivative with a well-characterized anti-inflammatory profile and an emerging, highly promising role as a potential therapeutic agent for K-Ras G12D-driven cancers. While its initial mechanism involves inhibition of CCL2, recent computational studies provide a strong rationale for its direct inhibition of a once "undruggable" oncogenic target.

The immediate next step for this research avenue is clear: the *in-silico* findings require robust **experimental validation** in biological assays and disease models. If validated, **Bindarit** could represent a new strategic approach for targeting some of the most challenging cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Elucidating the therapeutic potential of indazole derivative ... [pmc.ncbi.nlm.nih.gov]
2. Bindarit - an overview [sciencedirect.com]
3. The anti-inflammatory agent bindarit acts as a modulator of ... [pubmed.ncbi.nlm.nih.gov]
4. Recent Advances in Synthetic Strategies and Biological ... - PMC [pmc.ncbi.nlm.nih.gov]
5. An in-silico analysis using molecular dynamics exploration [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Bindarit indazole derivative]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b521269#bindarit-indazole-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com